2-Heptanone, 7-(methylamino)-(6CI,9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

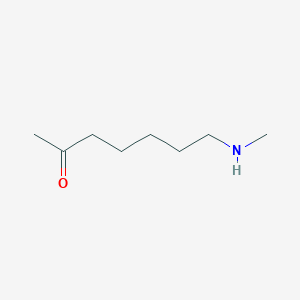

7-(Methylamino)-2-heptanone is an organic compound that belongs to the class of ketones It features a heptanone backbone with a methylamino group attached to the seventh carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylamino)-2-heptanone typically involves the reaction of heptanone with methylamine under controlled conditions. One common method is the reductive amination of 2-heptanone using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods: On an industrial scale, the production of 7-(Methylamino)-2-heptanone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 7-(Methylamino)-2-heptanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

2-Heptanone, 7-(methylamino)-(6CI,9CI) is a ketone characterized by the molecular formula C8H17NO. It features a seven-carbon chain with a methylamino group at the seventh position. This structure contributes to its unique properties and reactivity.

Pheromone Research

Research indicates that 2-heptanone plays a role as a pheromone in rodents. It is excreted in the urine of stressed rats and is believed to alert other rats to potential threats. This behavior suggests its significance in animal communication and social interactions .

Anaesthetic Properties

Studies have shown that 2-heptanone can act as an anaesthetic for pests such as wax moth larvae and Varroa mites when excreted by honey bees. This property opens avenues for its use as an alternative local anaesthetic in clinical settings, potentially reducing allergic reactions associated with traditional anaesthetics like lidocaine .

Metabolic Studies

In metabolic studies, 2-heptanone has been identified as a metabolite of n-heptane in humans exposed to this compound in industrial settings. Understanding its metabolism helps assess occupational exposure risks and the compound's behavior in biological systems .

Solvent Use

2-Heptanone is widely utilized as a solvent in various industrial applications due to its excellent solvent activity and low density compared to other solvents. It is particularly effective in high-solids coatings, which are essential for meeting volatile organic compound (VOC) regulations .

Coatings and Paints

The compound serves as an additive in paints and coatings, enhancing their properties without compromising environmental safety standards. Its use in formulations helps improve the performance of industrial coatings .

Cleaning Agents

In addition to its role as a solvent, 2-heptanone is employed as a cleaning agent in various industrial processes, contributing to effective cleaning solutions without harmful residues .

Case Study 1: Occupational Exposure Assessment

A study conducted on employees in shoe and tire factories highlighted the presence of 2-heptanone as a metabolite of n-heptane exposure. The findings emphasized the need for monitoring exposure levels to safeguard worker health .

Case Study 2: Anaesthetic Efficacy

Research involving honey bee behavior demonstrated that 2-heptanone effectively stunned pests within colonies. This study suggests potential applications in pest control strategies that minimize chemical inputs while enhancing efficacy .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pheromone Research | Alerts rodents to stress | Significant role in animal communication |

| Anaesthetic Properties | Acts on pests like Varroa mites | Potential alternative to lidocaine |

| Solvent Use | Effective solvent for coatings | Meets VOC regulations |

| Coatings and Paints | Enhances performance of industrial coatings | Improves product quality |

| Cleaning Agents | Used in various cleaning applications | Effective without harmful residues |

| Occupational Exposure | Metabolite of n-heptane | Highlights need for exposure monitoring |

Wirkmechanismus

The mechanism of action of 7-(Methylamino)-2-heptanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its effects are mediated through binding to receptors or enzymes, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Methylamine: A simpler amine with similar reactivity.

2-Heptanone: The parent ketone without the methylamino group.

Dimethylaminoquinolines: Compounds with similar functional groups but different structural frameworks.

Uniqueness: 7-(Methylamino)-2-heptanone is unique due to its specific structure, which combines the properties of both a ketone and an amine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer |

101258-88-2 |

|---|---|

Molekularformel |

C8H17NO |

Molekulargewicht |

143.23 g/mol |

IUPAC-Name |

7-(methylamino)heptan-2-one |

InChI |

InChI=1S/C8H17NO/c1-8(10)6-4-3-5-7-9-2/h9H,3-7H2,1-2H3 |

InChI-Schlüssel |

XOSGHQJJFLJGBF-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCCCNC |

Kanonische SMILES |

CC(=O)CCCCCNC |

Synonyme |

2-Heptanone, 7-(methylamino)- (6CI,9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.